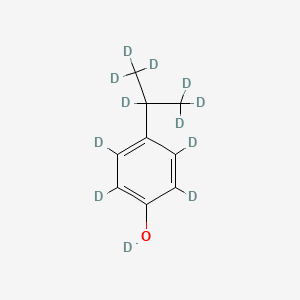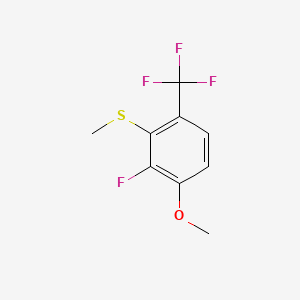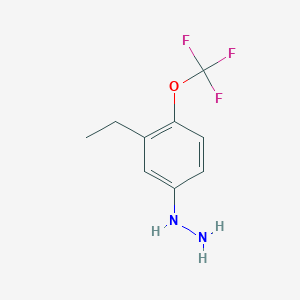
3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” is a complex organic molecule that features both indazole and quinazolinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” typically involves multi-step organic reactions. The indazole and quinazolinone components are synthesized separately and then coupled together. Common synthetic routes may include:
Formation of Indazole Moiety: Starting from a suitable aromatic precursor, the indazole ring can be formed through cyclization reactions.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through condensation reactions.
Coupling Reaction: The final step involves coupling the indazole and quinazolinone components through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds containing the indazole ring, known for their diverse biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone structure, often studied for their medicinal properties.
Uniqueness
The uniqueness of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” lies in its combined indazole and quinazolinone structures, which may confer unique biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C18H15N5O2 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24) |
InChI 键 |
CMHCOTQHLOJSMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


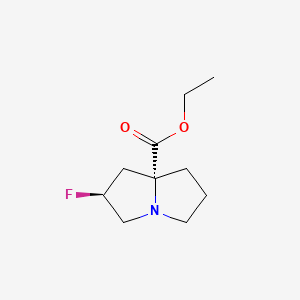
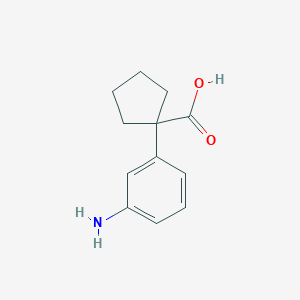

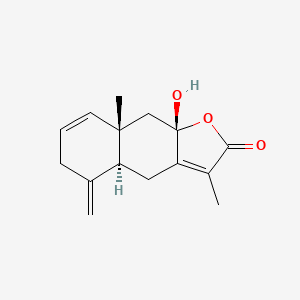
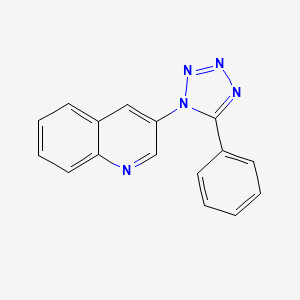
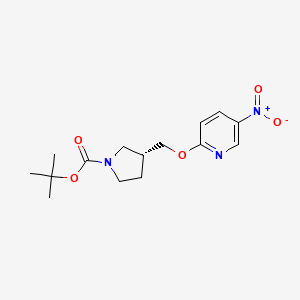
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
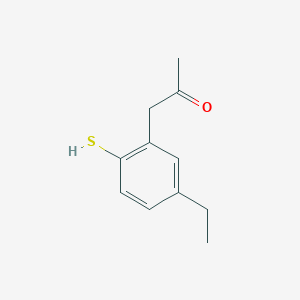
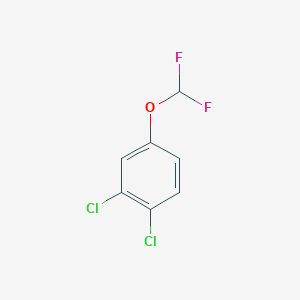
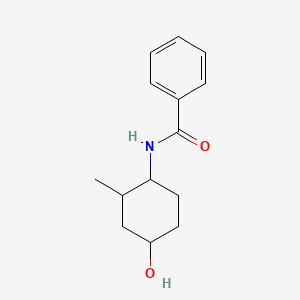
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
